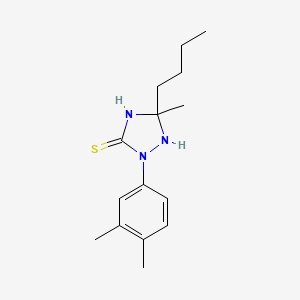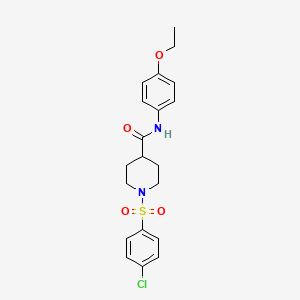![molecular formula C23H29N3OS B11598890 2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol](/img/structure/B11598890.png)
2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic core substituted with bulky tert-butyl groups and a benzothiazole moiety, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol typically involves multiple steps:
Formation of the Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Hydrazone Formation: The benzothiazole derivative is then reacted with hydrazine to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is subsequently condensed with 2,6-di-tert-butyl-4-formylphenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The tert-butyl groups can be substituted under specific conditions, although they are generally resistant to many reagents due to steric hindrance.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a stabilizer and antioxidant due to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals.
Biology
In biological research, it is studied for its potential antioxidant properties, which may protect cells from oxidative stress.
Medicine
The compound’s antioxidant properties are also explored in medicine for potential therapeutic applications in diseases where oxidative stress plays a role.
Industry
Industrially, it is used as an additive in polymers and plastics to enhance their stability and longevity by preventing oxidative degradation.
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-di-tert-butylphenol: Another antioxidant with similar structural features but lacking the benzothiazole moiety.
Uniqueness
The presence of the benzothiazole moiety in 2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol distinguishes it from other similar compounds
Properties
Molecular Formula |
C23H29N3OS |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(E)-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C23H29N3OS/c1-22(2,3)16-12-15(13-17(20(16)27)23(4,5)6)14-24-25-21-26(7)18-10-8-9-11-19(18)28-21/h8-14,27H,1-7H3/b24-14+,25-21+ |
InChI Key |
SCTIVTUCVJMYLR-ASFQDVQESA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N=C/2\N(C3=CC=CC=C3S2)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN=C2N(C3=CC=CC=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}-3-(4-methylphenyl)guanidine](/img/structure/B11598818.png)


![(4-bromo-2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11598841.png)
![6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11598863.png)
![prop-2-en-1-yl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598877.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598880.png)
![benzyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598882.png)
![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11598894.png)

![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11598911.png)
![Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate](/img/structure/B11598915.png)

![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B11598917.png)
